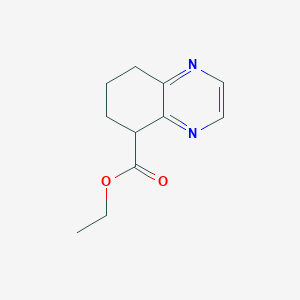
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is a heterocyclic compound with a molecular formula of C11H14N2O2. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate can be synthesized through the condensation of an alicyclic α, β-diketone with an α, β-diamine . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its structural similarity to bioactive molecules.
Medicine: Research has indicated its potential use in developing pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoxaline: A structurally related compound with similar chemical properties.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Another related compound with a different functional group at the 5-position.
Uniqueness
Ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl 5,6,7,8-tetrahydroquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h6-8H,2-5H2,1H3 |
Clave InChI |
RHSVJUVYFHQVJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCC2=NC=CN=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)
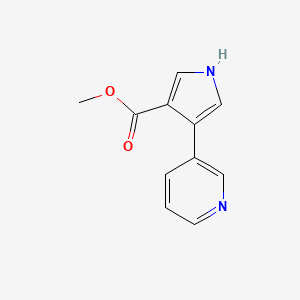




![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)
![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)

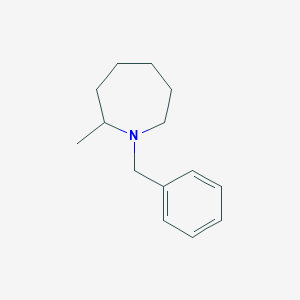
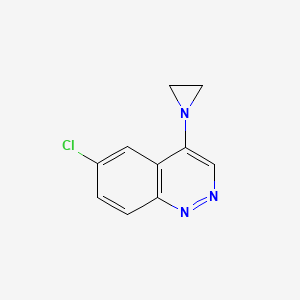
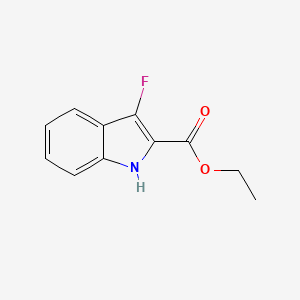
![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)

